

# Pharmacological Profile of the Somvit Herbal Combination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Somvit			
Cat. No.:	B1211604	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Somvit is a polyherbal formulation rooted in Ayurvedic medicine, designed to enhance immunity, support gut health, and improve vitality. Unlike conventional pharmaceuticals, its pharmacological activity arises from the synergistic interplay of multiple bioactive compounds within its constituent herbs. This technical guide provides an in-depth analysis of the pharmacological profiles of the core components of the Somvit soft gelatin capsule (SGC) formulation: Tinospora cordifolia (Guduchi), Withania somnifera (Ashwagandha), Emblica officinalis (Amla), and Tribulus terrestris (Gokshura). This document summarizes the key bioactive constituents, mechanisms of action, and available quantitative data from preclinical and clinical studies, presented in a format tailored for scientific and research professionals. Detailed experimental protocols for key cited studies are provided, and cellular signaling pathways are visualized using Graphviz diagrams to elucidate the complex interactions underlying the formulation's therapeutic effects.

## Introduction: Deconstructing a Polyherbal Formulation

**Somvit** SGC is not a single chemical entity but a combination of potent herbal extracts. To understand its pharmacological profile, it is essential to analyze each component's contribution. The therapeutic efficacy is believed to stem from the synergistic or additive effects of these



herbs, a foundational principle of Ayurveda. This guide will focus on the individual pharmacology of its primary ingredients.

Table 1: Constituent Herbs of **Somvit** SGC and Their Primary Bioactive Compounds

Herb	Scientific Name	Primary Bioactive Compounds	Key Investigated Properties
Guduchi	Tinospora cordifolia	Alkaloids (Berberine, Palmatine), Diterpenoid Lactones, Polysaccharides (Arabinogalactan)	Immunomodulatory, Prebiotic, Anti- inflammatory, Hepatoprotective[1]
Ashwagandha	Withania somnifera	Steroidal Lactones (Withanolides, e.g., Withaferin A), Alkaloids	Adaptogenic, Antistress, Immunomodulatory, Neuroprotective, Anti- inflammatory[2][3]
Amla	Emblica officinalis	Tannins (Emblicanin A & B), Flavonoids, Ascorbic Acid (Vitamin C), Polyphenols	Antioxidant, Immunomodulatory, Hepatoprotective, Hypolipidemic[4][5][6]
Gokshura	Tribulus terrestris	Steroidal Saponins (e.g., Protodioscin), Flavonoids, Alkaloids	Diuretic, Aphrodisiac, Cardiotonic, Anti- inflammatory, Immunomodulatory[7] [8][9]

# Pharmacological Profile of Tinospora cordifolia (Guduchi)

Tinospora cordifolia is a cornerstone of Ayurvedic medicine, revered for its potent immunomodulatory and detoxifying properties. Modern research has focused on its ability to modulate the gut microbiome and immune response.

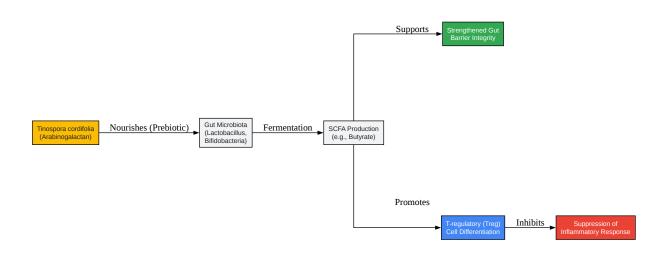


## Mechanism of Action: Prebiotic and Immunomodulatory Pathways

The primary mechanism attributed to **Somvit**'s gut health and immunity claims is driven by Tinospora cordifolia. Its key polysaccharide, an arabinogalactan, acts as a prebiotic.[10][11]

- Prebiotic Action: The arabinogalactan from T. cordifolia is indigestible by human enzymes and travels to the colon.
- Microbiome Modulation: It selectively nourishes beneficial gut bacteria, such as Lactobacillus and Bifidobacteria.
- SCFA Production: These bacteria ferment the arabinogalactan into short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate.
- Gut Barrier Integrity: SCFAs, particularly butyrate, serve as the primary energy source for colonocytes, strengthening the gut barrier.
- Immune Cell Regulation: SCFAs promote the differentiation of naïve T cells into T-regulatory (Treg) cells. Treg cells are crucial for maintaining immune homeostasis and suppressing excessive inflammatory responses by downregulating pro-inflammatory cytokines.[12]





Click to download full resolution via product page

Fig 1. Prebiotic & Immunomodulatory Pathway of T. cordifolia.

## **Quantitative Data from Preclinical Studies**

Table 2: Effects of Tinospora cordifolia Extract (TCE) in a Rat Model of Autoimmune Arthritis



Parameter	Control (Arthritic)	TCE-Treated (10 mg/day)	Observation	Reference
IL-17 Producing T-cell Freq. (%)	1.8 ± 0.2	0.8 ± 0.1	Reduction in pro- inflammatory Th17 cells	[13]
TNF-α (pg/mL)	~150	~75	Significant decrease in a key inflammatory cytokine	[13]
IL-1β (pg/mL)	~120	~60	Significant decrease in a key inflammatory cytokine	[13]
RANTES (chemokine) (pg/mL)	~1800	~900	Reduction in chemokine responsible for immune cell recruitment	[13]

# Pharmacological Profile of Withania somnifera (Ashwagandha)

Withania somnifera is one of the most vital herbs in Ayurveda, classified as a Rasayana (rejuvenator) and renowned for its adaptogenic (anti-stress) and neuroprotective properties.[2] [3] Its activity is largely attributed to withanolides.

## Mechanism of Action: Anti-inflammatory and Immunomodulatory Pathways

Ashwagandha exerts its effects by modulating key signaling pathways involved in inflammation and stress response. One of the central pathways is the inhibition of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

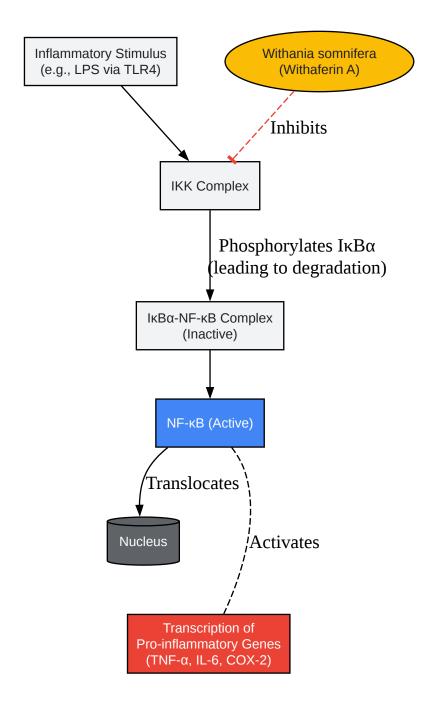
### Foundational & Exploratory





- Inflammatory Stimulus: Pathogens or cellular stress can activate signaling cascades (e.g., via Toll-like receptors like TLR4).[14][15]
- IKK Activation: These cascades typically lead to the activation of the IkB kinase (IKK) complex.
- NF-κB Inhibition: Withaferin A, a major withanolide in Ashwagandha, has been shown to inhibit the IKKβ subunit.[15]
- Suppression of Pro-inflammatory Genes: By inhibiting IKK, Withaferin A prevents the phosphorylation and subsequent degradation of IκBα (the inhibitor of NF-κB). This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes like TNF-α, IL-1β, IL-6, and COX-2.[14] [16]





Click to download full resolution via product page

Fig 2. NF-κB Inflammatory Pathway Inhibition by W. somnifera.

## **Quantitative Data from Human Clinical Trials**

Table 3: Effects of Ashwagandha Extract in Stressed Healthy Adults (60-Day Study)



Parameter	Placebo Group Change	Ashwagandha Group (240 mg/day) Change	Observation	Reference
Morning Cortisol (serum)	+0.5%	-23.0%	Reduction in a key stress hormone	[17]
DHEA-S (serum)	+2.5%	-8.2%	Modulation of adrenal hormones	[17]
Testosterone (serum, males only)	-1.0%	+14.5%	Positive trend in anabolic hormone	[17]
HAM-A Score (Anxiety Scale)	-12.1%	-39.3%	Significant reduction in anxiety symptoms	[17]

# Pharmacological Profiles of Emblica officinalis & Tribulus terrestris Emblica officinalis (Amla)

Amla is one of the richest natural sources of Vitamin C and possesses potent antioxidant properties.[4] Its primary mechanism involves scavenging free radicals and reducing oxidative stress. Bioactive compounds like emblicanin A and B, punigluconin, and pedunculagin protect cells from damage caused by reactive oxygen species (ROS).[5] This antioxidant activity contributes to its hepatoprotective, anti-inflammatory, and immunomodulatory effects.[6]

### **Tribulus terrestris (Gokshura)**

Gokshura is known for a wide range of activities, including diuretic, cardiotonic, and immunomodulatory effects.[9] Its steroidal saponins are the main active constituents.[8] While



less characterized than T. cordifolia or W. somnifera, its immunomodulatory activity is thought to contribute to the overall enhancement of the body's defense mechanisms.[9]

## Key Experimental Protocols Protocol: Evaluation of Ashwagandha in Stressed Adults

- Study Design: A 60-day, randomized, double-blind, placebo-controlled study.[17]
- Participants: 60 healthy adults (37 males, 23 females) with self-reported high stress levels.
   [17]
- Intervention: Participants received either a placebo or one capsule of a standardized ashwagandha extract (Shoden®) containing ≥35% withanolide glycosides (240 mg) daily.[17]
- Methodology:
  - Screening and Enrollment: Volunteers were screened based on inclusion/exclusion criteria and provided informed consent.
  - Baseline Assessment: On Day 0, baseline data was collected, including scores on the Hamilton Anxiety Rating Scale (HAM-A) and the Depression, Anxiety, and Stress Scale -21 Items (DASS-21). Fasting morning blood samples were collected to measure serum cortisol, DHEA-S, and testosterone.
  - Randomization: Participants were randomly assigned to the placebo or ashwagandha group.
  - Follow-up: Assessments were repeated at Day 60.
  - Blood Analysis: Serum was separated from blood samples and analyzed for hormone levels using validated immunoassays.
- Primary Outcomes: Changes in scores on stress/anxiety scales and levels of key stressrelated hormones from baseline to Day 60.[17]



## Protocol: Sub-Acute Toxicity Study of Withania somnifera Extract (WSE)

- Study Design: A 28-day repeated dose oral toxicity study in Wistar rats, following OECD Guideline 407.[18]
- Animals: Wistar rats (10 per sex per group).[18]
- Intervention: WSE was administered daily via oral gavage at doses of 0 (control), 500, 1000, and 2000 mg/kg body weight.[18]
- Methodology:
  - Acclimatization: Animals were acclimatized for 7 days prior to the study.
  - Dosing: Daily administration for 28 consecutive days.
  - Observations: Animals were observed daily for clinical signs of toxicity, and body weight was recorded weekly.
  - Terminal Procedures: At the end of the 28-day period, animals were euthanized. Blood was collected for hematological and serum chemistry analysis.
  - Necropsy and Histopathology: A full necropsy was performed, and major organs were collected, weighed, and preserved for histopathological examination.
- Primary Outcomes: Assessment of any toxicological effects based on mortality, clinical signs, body weight changes, hematology, serum chemistry, organ weights, and histopathology. The study concluded that WSE was safe up to a dose of 2000 mg/kg/day.[18]

### Conclusion

The pharmacological profile of the **Somvit** herbal combination is complex, deriving from the multifaceted actions of its constituent herbs. The formulation's primary therapeutic claims—immunomodulation and gut health—are strongly supported by preclinical and clinical data on Tinospora cordifolia and Withania somnifera. T. cordifolia acts via a prebiotic mechanism to modulate the gut microbiome and promote an anti-inflammatory environment through Treg cell



differentiation. W. somnifera provides adaptogenic and anti-inflammatory benefits by inhibiting the central NF-kB signaling pathway and regulating the HPA axis. The potent antioxidant activity of Emblica officinalis and the broad supportive functions of Tribulus terrestris likely provide synergistic effects. This guide provides a technical foundation for understanding these mechanisms, though further research into the specific synergies of the combined formulation is warranted to fully elucidate its pharmacological profile.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ijstjournal.com [ijstjournal.com]
- 2. Pharmacologic overview of Withania somnifera, the Indian Ginseng PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. jchr.org [jchr.org]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Phytopharmacological overview of Tribulus terrestris | Semantic Scholar [semanticscholar.org]
- 8. phcogrev.com [phcogrev.com]
- 9. Phytopharmacological overview of Tribulus terrestris PMC [pmc.ncbi.nlm.nih.gov]
- 10. An immunologically active arabinogalactan from Tinospora cordifolia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory activity of Tinospora cordifolia J Nutr Metab Health Sci [jnmhs.com]
- 12. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through indepth transcriptomic profiling and in silico analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tinospora cordifolia inhibits autoimmune arthritis by regulating key immune mediators of inflammation and bone damage PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Emerging Vistas for the Nutraceutical Withania somnifera in Inflammaging PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The immunomodulatory role of withania somnifera (L.) dunal in inflammatory diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 17. An investigation into the stress-relieving and pharmacological actions of an ashwagandha (Withania somnifera) extract: A randomized, double-blind, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety assessment of Withania somnifera extract standardized for Withaferin A: Acute and sub-acute toxicity study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of the Somvit Herbal Combination: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211604#pharmacological-profile-of-somvit-drug-combination]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com